molecular formula C9H5BrFNO4S B2435356 5-(5-Bromo-2-fluorosulfonyloxyphenyl)-1,2-oxazole CAS No. 2411229-67-7

5-(5-Bromo-2-fluorosulfonyloxyphenyl)-1,2-oxazole

Cat. No.: B2435356
CAS No.: 2411229-67-7
M. Wt: 322.1
InChI Key: VNPCKVBZMWFLJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include information about the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed .


Physical and Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include studying its spectroscopic properties, such as its UV-Vis, IR, NMR, and mass spectra .

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve studying how the compound interacts with biological systems. This could include its binding to specific proteins, its effects on cellular processes, and its overall effects in an organism .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It can include information about safe handling and disposal practices .

Future Directions

This could involve proposing further studies to better understand the compound’s properties or to find new applications for it. It could also involve proposing modifications to the compound to improve its properties or activity .

Properties

IUPAC Name

5-(5-bromo-2-fluorosulfonyloxyphenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO4S/c10-6-1-2-9(16-17(11,13)14)7(5-6)8-3-4-12-15-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPCKVBZMWFLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=CC=NO2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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